molecular formula C6H3FN2O4 B14692179 1-Fluoro-2,3-dinitrobenzene CAS No. 25376-51-6

1-Fluoro-2,3-dinitrobenzene

Cat. No.: B14692179
CAS No.: 25376-51-6
M. Wt: 186.10 g/mol
InChI Key: KFTBCJUZVUOWRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Fluoro-2,3-dinitrobenzene is an organic compound with the molecular formula C6H3FN2O4. It is a derivative of benzene, where a fluorine atom and two nitro groups are substituted at the 1, 2, and 3 positions, respectively. This compound is known for its reactivity and is used in various chemical applications, particularly in the field of analytical chemistry.

Preparation Methods

1-Fluoro-2,3-dinitrobenzene can be synthesized through several methods. One common synthetic route involves the nitration of fluorobenzene. The reaction typically uses a mixture of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction conditions, such as temperature and concentration, are carefully controlled to ensure the selective introduction of nitro groups at the desired positions on the benzene ring .

Industrial production methods often involve similar nitration processes but are scaled up to accommodate larger quantities. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.

Chemical Reactions Analysis

1-Fluoro-2,3-dinitrobenzene undergoes various chemical reactions, including:

The major products formed from these reactions depend on the reagents and conditions used. For example, nucleophilic substitution with an amine would yield a corresponding amino derivative.

Scientific Research Applications

1-Fluoro-2,3-dinitrobenzene is widely used in scientific research due to its reactivity and ability to form stable derivatives. Some of its applications include:

Mechanism of Action

The primary mechanism of action of 1-Fluoro-2,3-dinitrobenzene involves its reactivity with nucleophiles. The electron-withdrawing nitro groups increase the electrophilicity of the carbon-fluorine bond, making it more susceptible to nucleophilic attack. This property is exploited in various chemical reactions, including the derivatization of amines and the synthesis of complex organic molecules .

In biological systems, the compound can modify proteins by reacting with the N-terminal amino acids, forming stable derivatives that can be analyzed to determine protein sequences .

Comparison with Similar Compounds

1-Fluoro-2,3-dinitrobenzene can be compared with other nitrobenzene derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and properties compared to its analogs.

Conclusion

This compound is a versatile compound with significant applications in analytical chemistry, biological research, and industrial processes. Its unique reactivity and ability to form stable derivatives make it a valuable tool in various scientific fields. Understanding its preparation, reactions, and applications provides insight into its importance and potential for future research and development.

Properties

IUPAC Name

1-fluoro-2,3-dinitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3FN2O4/c7-4-2-1-3-5(8(10)11)6(4)9(12)13/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFTBCJUZVUOWRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3FN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60574095
Record name 1-Fluoro-2,3-dinitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60574095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25376-51-6
Record name 1-Fluoro-2,3-dinitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60574095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.